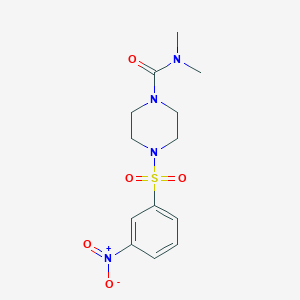

N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an important tool in various fields of research. In

Wissenschaftliche Forschungsanwendungen

Polyamide Synthesis

Researchers have explored the synthesis of polyamides containing various functional groups. For example, Hattori and Kinoshita (1979) synthesized polyamides via the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by polycondensation with diamines such as piperazine, producing soluble polyamides with molecular weights ranging from 2000 to 6000 (Hattori & Kinoshita, 1979).

Anticancer Activity

A study by Sa̧czewski et al. (2006) synthesized a series of 2,4-diamino-1,3,5-triazine derivatives, including compounds with piperazine groups, and evaluated their in vitro antitumor activity. One compound exhibited remarkable activity against the melanoma MALME-3 M cell line, suggesting its potential as a lead candidate for further development (Sa̧czewski et al., 2006).

Carbonic Anhydrase Inhibitors

A novel class of [1,4]oxazepine-based primary sulfonamides, synthesized through reactions involving 4-chloro-3-nitrobenzenesulfonamide, showed strong inhibition of human carbonic anhydrases, demonstrating the utility of the primary sulfonamide functionality in both enabling ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).

Biofilm and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent bacterial biofilm and MurB enzyme inhibitory activities. These derivatives, particularly one with significant biofilm inhibition compared to Ciprofloxacin, and excellent MurB enzyme inhibitory activity, highlight the potential of piperazine derivatives in addressing bacterial resistance mechanisms (Mekky & Sanad, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interfere with the viral replication potential of helicase, making them efficient inhibitors of sars cov-2 helicase .

Mode of Action

It’s suggested that the compound may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential role as a helicase inhibitor, it may affect the replication of certain viruses .

Result of Action

Similar compounds have been shown to inhibit the function of helicase, potentially affecting the replication of certain viruses .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5S/c1-14(2)13(18)15-6-8-16(9-7-15)23(21,22)12-5-3-4-11(10-12)17(19)20/h3-5,10H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBABRRJAYZIMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2753182.png)

![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)

![4-Methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one](/img/structure/B2753191.png)

![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)

![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)